molecular formula C15H15N3O B14105217 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one

7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one

Cat. No.: B14105217
M. Wt: 253.30 g/mol
InChI Key: FTNSOALIXPMNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an imidazole ring fused to an isoquinoline core, with a propyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Isoquinoline Core: Starting from a suitable precursor such as 2-nitrobenzaldehyde, the isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with a suitable diamine.

    Attachment of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be a part of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one: Lacks the propyl group.

    7-(2-methyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one: Contains a methyl group instead of a propyl group.

    7-(2-ethyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one: Contains an ethyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to molecular targets.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

7-(2-propylimidazol-1-yl)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H15N3O/c1-2-3-14-16-8-9-18(14)12-5-4-11-6-7-17-15(19)13(11)10-12/h4-10H,2-3H2,1H3,(H,17,19)

InChI Key

FTNSOALIXPMNQI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1C2=CC3=C(C=C2)C=CNC3=O

Origin of Product

United States

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